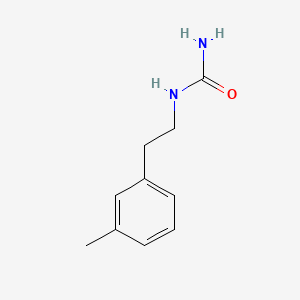
3-Methylphenethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylphenethylurea is a compound belonging to the class of urea derivatives. Urea derivatives are known for their significant role in various biological systems and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenethylurea typically involves the reaction of 3-methylphenethylamine with an isocyanate or a carbonylimidazolide intermediate. The reaction is usually carried out under mild conditions, often at room temperature, and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
化学反应分析
Types of Reactions
3-Methylphenethylurea can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a bioactive compound with antioxidant and anticancer properties.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 3-Methylphenethylurea involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of cellular pathways involved in oxidative stress and apoptosis. The compound may interact with key proteins and enzymes, leading to its observed biological activities .
相似化合物的比较
Similar Compounds
Phenethylurea: A structurally similar compound with potential bioactive properties.
4-Methylphenethylurea: Another derivative with similar biological activities.
3,4-Dimethoxyphenethylurea: Known for its antioxidant and anticancer properties.
Uniqueness
3-Methylphenethylurea stands out due to its unique structural features, which contribute to its distinct biological activities. Its methyl group at the 3-position of the phenethylamine moiety may enhance its interaction with specific molecular targets, leading to its observed effects.
属性
CAS 编号 |
25017-29-2 |
|---|---|
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)ethylurea |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)5-6-12-10(11)13/h2-4,7H,5-6H2,1H3,(H3,11,12,13) |
InChI 键 |
NHPGFASLRHARCH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CCNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
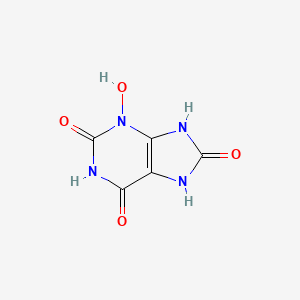
![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)
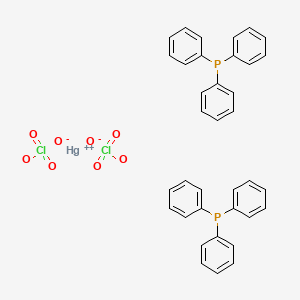
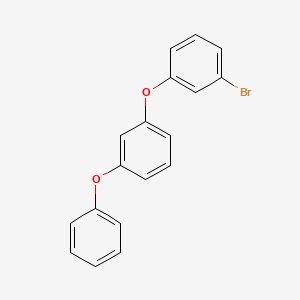
![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
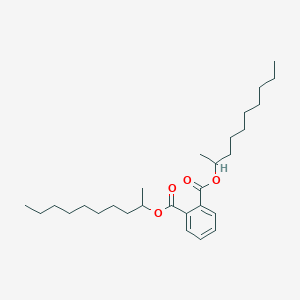
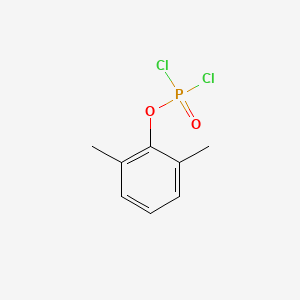
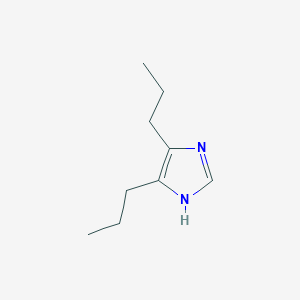
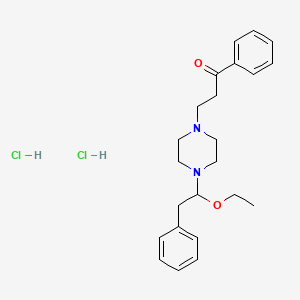
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)
